![molecular formula C20H14BrN3O B2938478 N-[3-(1H-苯并咪唑-2-基)苯基]-3-溴苯甲酰胺 CAS No. 404833-38-1](/img/structure/B2938478.png)

N-[3-(1H-苯并咪唑-2-基)苯基]-3-溴苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

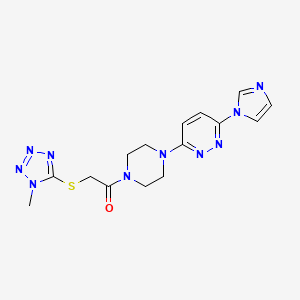

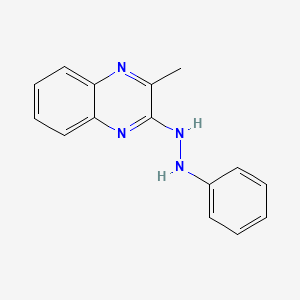

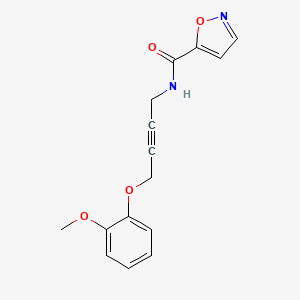

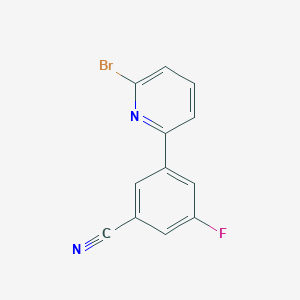

“N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide” is a compound that contains a benzimidazole moiety. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs . A series of N-[3-(benzimidazol-2-yl-amino)phenyl]amine and N-[3-(benzoxazol-2-ylamino)phenyl]amine derivatives have been synthesized and assessed for activation of glucokinase .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been investigated using various techniques. Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid have been provided using the B3LYP/6-311++G(d,p) basis set .Chemical Reactions Analysis

Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .科学研究应用

Pharmacology

In pharmacology, benzimidazole derivatives like N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide are explored for their potential as therapeutic agents due to their structural similarity to naturally occurring biomolecules. They have been investigated for a range of activities, including antimicrobial, anticancer, and antiviral properties . These compounds are particularly significant in the development of new medications that can combat resistant strains of bacteria and other pathogens.

Material Science

In material science, benzimidazole derivatives are utilized for their electronic properties. They serve as n-type dopants in semiconductors for organic electronics, including organic thin-film transistors (OTFTs) and solar cells . The electron-donating characteristics of these compounds make them suitable for enhancing the conductivity and performance of organic electronic devices.

Analytical Chemistry

Benzimidazole derivatives are valuable in analytical chemistry for structural analysis and molecular characterization. Techniques like X-ray crystallography benefit from these compounds to determine the arrangement and stability of molecular structures through intermolecular interactions such as hydrogen bonding and π-π stacking .

Biochemistry

In biochemistry, the study of benzimidazole derivatives extends to understanding their role in biological systems. They are part of the investigation into the biochemical pathways and molecular docking studies, which help in identifying potential targets for drug development .

Medicine

Medically, benzimidazole derivatives are known for their broad-spectrum pharmacological properties. They are present in drugs that treat parasitic diseases, fungal infections, and even cancer. Their modification leads to a variety of active pharmaceutical ingredients with significant clinical applications .

Environmental Science

While direct applications in environmental science are not extensively documented for N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide, related benzimidazole compounds are used in the development of herbicides and pesticides. Their role in environmental toxicology is also studied to understand the impact of such compounds on ecosystems .

作用机制

Target of Action

The primary target of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide is the p97/VCP ATPase . This protein plays a crucial role in various cellular processes, including protein degradation, which is essential for maintaining cellular homeostasis.

Mode of Action

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide acts as a covalent inhibitor of p97 . It binds to the C522 residue of p97, thereby inhibiting its function . This interaction results in the disruption of protein degradation, which can lead to the accumulation of misfolded proteins and cellular stress.

Biochemical Pathways

The inhibition of p97 affects the protein degradation pathway . Under normal conditions, p97 helps in the removal of misfolded proteins. When this process is disrupted, it can lead to the accumulation of such proteins, causing cellular stress and potentially leading to cell death. This mechanism is particularly relevant in the context of cancer cells, where the inhibition of protein degradation can lead to apoptosis, or programmed cell death .

Pharmacokinetics

Benzimidazole derivatives are generally well-absorbed and have good bioavailability . They are also known to be stable and soluble in established processing solvents .

Result of Action

The result of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide’s action is the disruption of protein degradation, leading to cellular stress and potential cell death . This makes it a promising candidate for the development of anticancer drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide. For instance, light irradiation during device fabrication has been suggested to enhance the orientation of similar compounds, potentially improving their efficacy . Additionally, the compound has been reported to be stable under ambient conditions .

安全和危害

While specific safety and hazard information for “N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide” is not available, it’s important to handle all chemicals with care and follow safety protocols. For example, one of the benzimidazole derivatives, N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide, has hazard statements H302, H312, H332 indicating it may be harmful if swallowed, in contact with skin, or if inhaled .

未来方向

Benzimidazole and its derivatives have become an important focus in medicinal chemistry due to their wide range of biological activities. Future research may focus on designing newer effective hypoglycemic agents having distinct mechanisms of action at the molecular level . Further studies are also needed to explore the potential of benzimidazole derivatives in the treatment of various diseases.

属性

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrN3O/c21-15-7-3-6-14(11-15)20(25)22-16-8-4-5-13(12-16)19-23-17-9-1-2-10-18(17)24-19/h1-12H,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYOJAHNDNWHCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethylphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2938396.png)

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(furan-2-ylmethyl)butanamide](/img/structure/B2938400.png)

![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2938403.png)

![methyl 4,5-dimethyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2938407.png)

![Ethyl 2-{3-oxo-1-[(2,4,5-trichlorophenyl)sulfonyl]-2-piperazinyl}acetate](/img/structure/B2938417.png)

![(4-Chlorophenyl){3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2938418.png)